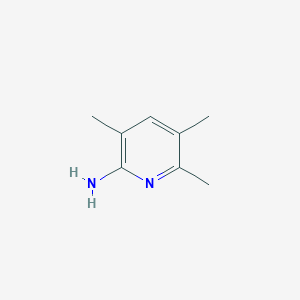

3,5,6-Trimethylpyridin-2-amine

Description

Contextualization of Pyridinamine Scaffolds in Organic Chemistry

Pyridinamine scaffolds are a cornerstone of heterocyclic chemistry, a field that explores the synthesis and properties of cyclic organic compounds containing atoms other than carbon within their rings. Pyridine (B92270), a six-membered heteroaromatic ring with one nitrogen atom, and its derivatives are of immense interest due to their presence in a vast array of natural products, including vitamins and alkaloids. researchgate.net The introduction of an amine group to the pyridine ring, forming a pyridinamine, significantly enhances the molecule's chemical versatility and biological potential. nih.gov

These scaffolds are prized for several key characteristics:

Unique Heteroaromatic Functionality: The nitrogen atom in the pyridine ring influences the electron distribution, making it susceptible to various chemical transformations. nih.gov

Facile Functionalization: The pyridine ring can be readily modified with different functional groups, allowing for the fine-tuning of its properties. nih.gov

Pharmacophoric Properties: In medicinal chemistry, pyridinamine cores often serve as "pharmacophores," the essential structural features responsible for a drug's biological activity. nih.govrsc.org

Physicochemical Properties: The basicity of the pyridine nitrogen and the ability of the amino group to participate in hydrogen bonding contribute to improved water solubility, a desirable trait for pharmaceutical compounds. nih.gov

The position of the amino group on the pyridine ring (2-, 3-, or 4-position) dictates the molecule's electronic properties and reactivity, leading to distinct chemical and biological behaviors. smolecule.com For instance, the pyridine ring is generally more prone to nucleophilic substitution at the C-2 and C-4 positions. nih.gov This inherent reactivity makes pyridinamines valuable starting materials and intermediates in the synthesis of more complex molecules. aun.edu.eg

Overview of the Significance of 3,5,6-Trimethylpyridin-2-amine in Contemporary Research

Within the broad class of pyridinamines, this compound has emerged as a compound of notable interest in modern chemical research. Its structure, featuring a pyridine ring substituted with an amino group at the 2-position and three methyl groups at the 3-, 5-, and 6-positions, imparts a unique combination of steric and electronic properties.

The primary significance of this compound lies in its role as a versatile building block in the synthesis of novel molecules with potential applications in medicinal chemistry. It is structurally related to known kinase inhibitors, suggesting its potential as a scaffold for the development of new therapeutic agents. The methyl groups contribute to the molecule's lipophilicity and steric bulk, which can influence its binding affinity to biological targets and its pharmacokinetic properties.

Derivatives of this compound have shown promise in preclinical studies, particularly in the context of inflammatory conditions. For example, certain derivatives have demonstrated anti-inflammatory effects in models of inflammatory bowel disease. The parent compound is also utilized in multi-component reactions, which are efficient methods for constructing complex molecules in a single step, aligning with the principles of green chemistry.

Historical Development of Aminopyridine Chemistry Relevant to this compound

The chemistry of aminopyridines has a rich history, with early research focusing on their synthesis and fundamental reactivity. The development of methods to introduce an amino group onto the pyridine ring has been a long-standing area of investigation. One of the classical methods for producing 4-aminopyridine (B3432731) involves heating pyridine with sodium amide. epa.gov Another established route is the Hofmann reaction, where pyridinecarboxamides are treated with sodium hypochlorite. epa.gov

A significant challenge in aminopyridine chemistry has been the selective functionalization of the pyridine ring. The ring nitrogen can be activated towards nucleophilic substitution at the 2- and 4-positions through quaternization or N-oxidation. google.com However, these methods often require harsh conditions and can lead to mixtures of products.

A major breakthrough in the synthesis of aminopyridines came with the advent of palladium-catalyzed cross-coupling reactions. In 1996, Stephen L. Buchwald and his group reported a method for the synthesis of aminopyridines using palladium-catalyzed carbon-nitrogen bond formation, which has since become a widely adopted technique. acs.org More recent developments have focused on creating more efficient and environmentally friendly synthetic routes. This includes the use of microwave-assisted synthesis and transition-metal-free methods. scielo.br For instance, a practical, base-free synthesis of aminopyridines has been developed involving the reaction of chloropyridines with amides. scielo.br

The synthesis of specifically substituted aminopyridines like this compound often relies on multi-step sequences. A common strategy involves the palladium-catalyzed Suzuki cross-coupling reaction, starting from a halogenated aminopyridine precursor.

Scope and Focus of Research on this compound

Current research on this compound is primarily concentrated in the field of medicinal chemistry, with a strong emphasis on its application as a scaffold for drug discovery. The main areas of investigation include:

Synthesis of Novel Derivatives: Researchers are actively exploring new synthetic routes to create a diverse library of this compound derivatives. This involves modifying the amino group and introducing various substituents onto the pyridine ring to modulate the compound's biological activity.

Evaluation of Biological Activity: A significant portion of the research is dedicated to screening these derivatives for a range of biological activities. Given its structural similarity to kinase inhibitors, a key focus is on its potential as an anticancer agent. Additionally, its anti-inflammatory properties continue to be an active area of study.

Mechanism of Action Studies: Efforts are underway to elucidate the precise molecular mechanisms by which this compound and its derivatives exert their biological effects. This involves identifying their specific molecular targets, such as enzymes or receptors, and understanding how they modulate their activity.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the corresponding changes in biological activity, researchers aim to establish clear structure-activity relationships. This knowledge is crucial for the rational design of more potent and selective compounds. frontiersin.orgnih.gov

The research landscape for this compound is dynamic, with a continuous drive towards the discovery of new therapeutic applications and a deeper understanding of its chemical and biological properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

56705-18-1 |

|---|---|

Molecular Formula |

C8H12N2 |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

3,5,6-trimethylpyridin-2-amine |

InChI |

InChI=1S/C8H12N2/c1-5-4-6(2)8(9)10-7(5)3/h4H,1-3H3,(H2,9,10) |

InChI Key |

DDILKDYPVHMVSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1C)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,5,6 Trimethylpyridin 2 Amine

Direct Synthesis Strategies for 3,5,6-Trimethylpyridin-2-amine

Direct synthesis approaches focus on the construction of the substituted pyridine (B92270) ring from acyclic precursors. These methods are often valued for their efficiency in building molecular complexity in a single step.

Condensation reactions are a classical and widely used method for forming pyridine rings. baranlab.org These reactions typically involve the condensation of aldehydes, ketones, or their derivatives with an ammonia (B1221849) source to form the heterocyclic ring. wikipedia.org

One of the most well-known methods is the Chichibabin pyridine synthesis, which involves the reaction of aldehydes and ketones with ammonia or an ammonia derivative. wikipedia.org For this compound, a plausible route would involve the condensation of methylethylketone and 3-amino-2-methylpropenal. A study on the synthesis of the isomeric 2,3,5-trimethylpyridine (B1346980) (collidine) demonstrated the viability of a cyclic condensation between 3-amino-2-methylpropenal and methylethylketone under acidic conditions, with optimal results achieved at 150°C over 24 hours using a CH3COOH/pTsOH catalyst system. researchgate.net This highlights how carefully selected carbonyl compounds and an amine source can be used to construct specifically substituted pyridines.

Another versatile method is the Kröhnke pyridine synthesis, which utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds with ammonium (B1175870) acetate (B1210297) to generate 2,4,6-trisubstituted pyridines. wikipedia.org While this specific method is tailored for a different substitution pattern, the underlying principle of combining carbonyl compounds to build the pyridine skeleton is a central theme in direct synthesis. wikipedia.org

The general approach for these reactions is summarized in the table below, illustrating the components that could theoretically lead to the desired trimethylated aminopyridine structure.

| Reaction Name | General Reactants | Relevance to this compound |

|---|---|---|

| Chichibabin Pyridine Synthesis | Aldehydes, Ketones, Ammonia | Condensation of precursors like methylethylketone and other carbonyls with ammonia can be tailored to yield the trimethylpyridine core. wikipedia.orgresearchgate.net |

| Hantzsch Pyridine Synthesis | β-ketoester, Aldehyde, Ammonia | A classic method involving the condensation of two equivalents of a β-dicarbonyl compound with an aldehyde and ammonia, followed by oxidation. baranlab.orgijnrd.org |

| Kröhnke Pyridine Synthesis | α-pyridinium methyl ketone, α,β-unsaturated carbonyl, Ammonium acetate | Demonstrates the modular assembly of pyridines from carbonyl precursors, adaptable for various substitution patterns. wikipedia.org |

Heteroaromatization is the final and crucial step in many pyridine ring-forming syntheses, where a non-aromatic or partially saturated heterocyclic intermediate is converted into the stable aromatic pyridine ring. This step often involves an oxidation or an elimination reaction.

In the context of the Hantzsch synthesis, a dihydropyridine (B1217469) is initially formed, which must be oxidized to yield the final pyridine product. baranlab.org This aromatization can be achieved using a variety of oxidizing agents, such as nitric acid or air. baranlab.org Similarly, many condensation reactions first produce a di- or tetrahydro-pyridine intermediate, which then undergoes dehydration or dehydrogenation to achieve aromaticity. ijnrd.org The mechanism of the Kröhnke synthesis, for example, involves a cyclization followed by the elimination of a pyridinium (B92312) cation and a molecule of water to aromatize the ring. wikipedia.org

The driving force for heteroaromatization is the formation of the highly stable aromatic pyridine ring. The choice of reaction conditions and reagents for this final step is critical to ensure high yields and prevent side reactions.

Multi-Step Synthetic Sequences from Readily Available Precursors

An alternative to direct ring synthesis is the modification of an existing, readily available pyridine derivative. This approach is particularly useful when the required precursors for direct synthesis are not accessible or when specific regiochemistry is desired.

Amination of a pre-formed pyridine ring is a powerful strategy. This can be achieved either by nucleophilic substitution of a hydrogen atom or by cross-coupling reactions involving a leaving group.

The Chichibabin reaction is a classic example of direct amination, where pyridine or its derivatives react with sodium amide (NaNH2) to introduce an amino group, typically at the 2-position, through a nucleophilic substitution of a hydride ion. wikipedia.orgyoutube.com Starting with 2,3,5-trimethylpyridine, this reaction could theoretically yield the target compound, although the reaction often requires harsh conditions and can be limited by substrate scope. wikipedia.orgntu.edu.sg

A more modern and versatile approach is the Buchwald-Hartwig amination . wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine. wikipedia.orgnih.gov To synthesize this compound, one would start with a precursor such as 2-bromo-3,5,6-trimethylpyridine and couple it with an ammonia equivalent or a protected amine. The reaction's utility stems from its broad substrate scope and tolerance for various functional groups. wikipedia.org The development of specialized phosphine (B1218219) ligands has been crucial to its success, enabling the coupling of a wide range of amines under milder conditions. wikipedia.orglibretexts.org

Key components and conditions for the Buchwald-Hartwig amination are detailed below:

| Component | Example | Function |

|---|---|---|

| Pyridine Substrate | 2-Bromo-3,5,6-trimethylpyridine | The electrophilic partner with a leaving group at the amination site. |

| Amine Source | Ammonia, Benzophenone imine, or primary amines | The nucleophilic partner that provides the amino group. |

| Palladium Catalyst | Pd(OAc)2, Pd2(dba)3 | The transition metal that facilitates the catalytic cycle. researchgate.net |

| Ligand | XPhos, BINAP, DPPF | Electron-rich phosphine ligands that stabilize the palladium center and promote key reaction steps. wikipedia.org |

| Base | NaOtBu, K2CO3, LiHMDS | Required for the deprotonation of the amine and regeneration of the catalyst. libretexts.orgresearchgate.net |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are typically used. libretexts.org |

Functional group interconversion (FGI) is a fundamental strategy in multi-step synthesis where one functional group is transformed into another. solubilityofthings.comimperial.ac.uk This allows for the use of a wider range of starting materials. If a 3,5,6-trimethylpyridine with a different functional group at the 2-position is available, it can be converted into the desired 2-amino group.

Common transformations include:

Reduction of a Nitro Group: A 2-nitro-3,5,6-trimethylpyridine intermediate can be readily reduced to the 2-amino group. This is a reliable and high-yielding reaction, often accomplished with reagents such as hydrogen gas over a palladium catalyst (H2/Pd), tin(II) chloride (SnCl2), or iron in acidic media (Fe/HCl). youtube.com

Hofmann Rearrangement: A 3,5,6-trimethylpicolinamide (the amide derivative of the corresponding carboxylic acid) can be treated with bromine and a strong base to undergo a Hofmann rearrangement, yielding the 2-aminopyridine (B139424).

Curtius Rearrangement: Similarly, a 3,5,6-trimethylpicolinoyl azide, derived from the corresponding carboxylic acid, can be thermally or photochemically induced to rearrange into an isocyanate, which is then hydrolyzed to the 2-amino group.

The following table summarizes potential FGI pathways:

| Starting Functional Group (at C2) | Target Functional Group (at C2) | Typical Reagents |

|---|---|---|

| -NO2 (Nitro) | -NH2 (Amine) | H2/Pd, SnCl2, Fe/HCl |

| -CONH2 (Amide) | -NH2 (Amine) | Br2, NaOH (Hofmann Rearrangement) |

| -COCl (Acyl Chloride) → -CON3 (Acyl Azide) | -NH2 (Amine) | 1. NaN3 2. Heat (Δ), then H2O (Curtius Rearrangement) |

| -Br (Bromo) | -NH2 (Amine) | NaNH2 or Pd-catalyzed amination (see 2.2.1) |

In complex synthetic sequences, it is sometimes necessary to temporarily modify or "protect" a functional group to prevent it from interfering with subsequent reactions. The 2-amino group of the target compound is nucleophilic and can be readily protonated or oxidized. Derivatization can enhance its stability, modify its reactivity, or alter its physical properties, such as volatility or solubility, to facilitate purification or analysis. researchgate.net

For example, the primary amine can be protected with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc2O). The resulting N-Boc protected amine is less nucleophilic and less basic, making it stable to a wider range of reaction conditions. The Boc group can be easily removed later under acidic conditions.

Alternatively, derivatization can be used to increase the stability or volatility of a compound for specific applications. For instance, converting the amine into a triflate salt can create a stable, crystalline solid that may be easier to handle and purify than the free amine. researchgate.net Such derivatization is a key strategy in the synthesis of complex molecules where functional group compatibility is paramount.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Detailed experimental studies on the optimization of reaction conditions specifically for the synthesis of this compound have not been reported. The following sections are based on general principles of pyridine synthesis and are hypothetical in the context of this specific molecule.

Influence of Catalysts and Additives

The synthesis of substituted pyridines often involves condensation reactions that can be influenced by various catalysts and additives. While no specific catalysts have been documented for the synthesis of this compound, related syntheses of other pyridine derivatives utilize both acid and base catalysts to facilitate cyclization and dehydration steps. Metal-based catalysts, such as those containing palladium, copper, or iron, are also commonly employed in cross-coupling reactions to introduce substituents onto a pre-existing pyridine ring. rsc.orgthieme-connect.de

The hypothetical effect of different catalyst types on the yield of this compound could be explored.

Hypothetical Influence of Catalysts on Synthesis

| Catalyst Type | Potential Role | Expected Impact on Yield |

|---|---|---|

| Acid Catalysts (e.g., p-TsOH, H₂SO₄) | Promote condensation and cyclization | Moderate to Good |

| Base Catalysts (e.g., Piperidine, NaOEt) | Facilitate enamine/enolate formation | Moderate |

| Metal Catalysts (e.g., Pd(OAc)₂, CuI) | Mediate cross-coupling reactions | Variable, depends on reactants |

| Heterogeneous Catalysts (e.g., Zeolites) | Provide active sites, ease of separation | Potentially Good, reusable |

Temperature and Reaction Time Parameters

Temperature and reaction time are critical parameters in chemical synthesis, directly impacting reaction rates, product yields, and the formation of byproducts. For the synthesis of substituted pyridines, temperatures can range from ambient conditions to over 200°C, with reaction times varying from a few minutes to several days. researchgate.netgoogle.com The optimal conditions are highly dependent on the specific reaction pathway, reactants, and catalysts used. Without experimental data for this compound, one can only surmise that optimization would be required to maximize yield and minimize impurity formation.

Hypothetical Optimization of Reaction Parameters

| Parameter | Range | General Effect on Pyridine Synthesis |

|---|---|---|

| Temperature (°C) | 25 - 250 | Higher temperatures generally increase reaction rates but may lead to decomposition or side reactions. |

| Reaction Time (h) | 0.5 - 48 | Insufficient time leads to low conversion; excessive time can increase byproduct formation. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives is an active area of research, aiming to reduce environmental impact through the use of safer solvents, renewable starting materials, and more efficient catalytic systems. rsc.orgnih.gov Strategies include microwave-assisted synthesis to reduce reaction times and energy consumption, the use of water or other benign solvents, and the development of reusable heterogeneous catalysts. nih.govacs.org

While no specific "green" synthesis routes have been published for this compound, general approaches developed for other pyridines could theoretically be adapted. These might include one-pot, multi-component reactions to improve atom economy and reduce waste from intermediate purification steps. nih.gov The use of solvent-free reaction conditions or biocatalysis would also represent significant advancements in the sustainable production of such compounds. rsc.org

Chemical Reactivity and Transformations of 3,5,6 Trimethylpyridin 2 Amine

Reactions Involving the Amino Functionality

The primary amino group at the C2 position is a key site of reactivity, readily participating in a variety of common amine-centric transformations.

The nucleophilic nature of the primary amino group in 3,5,6-trimethylpyridin-2-amine allows it to react with a range of electrophilic reagents. These reactions are fundamental for introducing diverse functional groups and building molecular complexity.

Acylation: The amine readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to form the corresponding N-acyl derivatives (amides). This transformation is often used to protect the amino group or to introduce specific acyl moieties as part of a larger synthetic strategy.

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products due to the increased nucleophilicity of the resulting secondary amine. However, under carefully controlled conditions, selective mono-alkylation can be achieved. Alternative methods, such as reductive amination, provide a more controlled route to N-alkylated products.

Sulfonamidation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base yields sulfonamides. researchgate.net This reaction, central to the Hinsberg test for distinguishing primary, secondary, and tertiary amines, is a reliable method for creating stable sulfonamide linkages, a common motif in medicinal chemistry. researchgate.netgoogle.com

| Reaction Type | Reagent Class | Example Reagent | Product Type |

|---|---|---|---|

| Acylation | Acyl Halide | Acetyl Chloride (CH₃COCl) | N-(3,5,6-trimethylpyridin-2-yl)acetamide |

| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | N-methyl-3,5,6-trimethylpyridin-2-amine |

| Sulfonamidation | Sulfonyl Chloride | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-(3,5,6-trimethylpyridin-2-yl)benzenesulfonamide |

Reductive amination is a powerful and highly controlled method for the N-alkylation of amines, avoiding the overalkylation issues common with direct alkylation. masterorganicchemistry.com The process involves two main steps: the formation of an imine or iminium ion intermediate via condensation with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction. harvard.edu

For this compound, the reaction proceeds by nucleophilic attack of the primary amine onto the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a C=N double bond (an imine). This intermediate is then reduced to the corresponding secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they are mild enough to not reduce the starting carbonyl compound but are highly effective at reducing the protonated imine (iminium ion). masterorganicchemistry.comharvard.edu This methodology provides a versatile pathway to a wide array of N-substituted secondary amines. youtube.com

The primary amino group of this compound can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄). This reaction converts the amino group into a diazonium salt. rsc.org

However, pyridine-2-diazonium salts are known to be exceptionally unstable, readily losing dinitrogen gas (N₂). myttex.netgoogle.com This inherent instability is a key feature of their chemistry. The resulting pyridyl cation is highly reactive and is immediately trapped by nucleophiles present in the reaction medium. For instance, if the reaction is performed in an aqueous acidic solution, the diazonium salt rapidly hydrolyzes to form the corresponding pyridin-2-ol, which exists in equilibrium with its major tautomer, 3,5,6-trimethylpyridin-2(1H)-one. myttex.net This reactivity provides a synthetic route to replace the amino group with other functionalities, such as halides (via Sandmeyer-type reactions) or a hydroxyl group.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring itself can undergo substitution reactions, though its reactivity is significantly influenced by the electron-withdrawing nature of the ring nitrogen and the electronic effects of the existing substituents.

The regiochemical outcome of substitution on the this compound ring is a product of the competing directing effects of the ring nitrogen, the amino group, and the three methyl groups.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and thus strongly deactivated towards electrophilic attack, analogous to nitrobenzene. imperial.ac.uk Reactions typically require harsh conditions and proceed slowly. youtube.com The ring nitrogen directs incoming electrophiles to the C3 and C5 positions. In this molecule, the substituents—a strongly activating amino group (an ortho-, para-director) and three weakly activating methyl groups (also ortho-, para-directors)—provide significant electronic activation. The amino group at C2 directs towards C3 and C5 (both occupied). The methyl group at C3 directs towards C2 and C4. The methyl group at C5 directs towards C4 and C6. The methyl group at C6 directs towards C5. The only unsubstituted position is C4. The directing effects of the C3-methyl and C5-methyl groups converge on the C4 position. Therefore, despite the deactivating effect of the ring nitrogen, any successful electrophilic substitution is strongly directed to the C4 position. However, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the ring nitrogen and the exocyclic amino group will be protonated, further deactivating the ring and making substitution extremely difficult.

Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen). stackexchange.comstudy.comwikipedia.org This is because the electronegative nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.compearson.com In this compound, the C2 and C6 positions are already substituted. The C4 position, however, is activated for nucleophilic attack. While there is no inherent leaving group at C4 to be displaced in a standard SNAr reaction, this position is the most electron-poor carbon and the logical site for nucleophilic addition reactions.

Introducing new functional groups onto the pyridine ring, such as halogens or nitro groups, can provide handles for further synthetic elaboration.

Halogenation: As an electrophilic aromatic substitution reaction, the direct halogenation of pyridines requires forcing conditions, often involving high temperatures and strong Lewis acids. nih.govnsf.gov Based on the regioselectivity analysis, the introduction of a halogen (e.g., Br, Cl) onto the this compound ring would be expected to occur exclusively at the C4 position. The reaction would likely require conditions that balance the need to overcome the ring's deactivation without causing decomposition.

Nitro-Group Introduction: Nitration is another classic EAS reaction. Direct nitration of pyridine itself is notoriously difficult, requiring harsh conditions like fuming sulfuric acid and potassium nitrate (B79036) at high temperatures, and gives low yields of the 3-nitro product. youtube.comntnu.no For this compound, the activating substituents direct the incoming nitro group to the C4 position. However, the reaction is complicated by the basicity of the amino group and the ring nitrogen. In the presence of the strong acid nitrating mixture (HNO₃/H₂SO₄), both nitrogen atoms will be protonated, creating a dicationic species. This introduces powerful electron-withdrawing effects, which severely deactivates the ring towards electrophilic attack, making nitration exceptionally challenging. researchgate.net

| Reaction Type | Typical Reagents | Predicted Position of Substitution | Predicted Product | Remarks |

|---|---|---|---|---|

| Halogenation (EAS) | Br₂ / Lewis Acid | C4 | 4-Bromo-3,5,6-trimethylpyridin-2-amine | Harsh reaction conditions are likely required. |

| Nitration (EAS) | HNO₃ / H₂SO₄ | C4 | 3,5,6-Trimethyl-4-nitropyridin-2-amine | Extremely difficult due to protonation and deactivation of the ring. |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can target the pyridine ring, the amino group, or the methyl substituents, depending on the reagents and reaction conditions employed.

Oxidation:

The oxidation of aminopyridines can be complex. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can lead to the degradation of the pyridine ring. libretexts.orgmychemblog.com However, under controlled conditions, selective oxidation of the methyl groups to carboxylic acids can be achieved, although this is often challenging due to the activating effect of the amino group which can also be susceptible to oxidation. masterorganicchemistry.com

A more common and controlled oxidation reaction for pyridines is the formation of N-oxides. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid. researchgate.netgoogle.com For electron-rich pyridines like this compound, this reaction is generally facile. The resulting N-oxide can be a useful intermediate for further functionalization of the pyridine ring. The amino group itself can be oxidized, but specific reagents are required to avoid over-oxidation or side reactions. nih.gov

Reduction:

Catalytic hydrogenation is a common method for the reduction of the pyridine ring to a piperidine. rsc.org Catalysts such as rhodium on carbon (Rh/C), ruthenium on carbon (Ru/C), or platinum oxide (PtO₂) are often employed under hydrogen pressure. acs.orgnih.gov The presence of the amino and methyl groups can influence the stereoselectivity of the reduction. Due to the substitution pattern, the complete reduction of this compound would yield 3,5,6-trimethylpiperidin-2-amine.

Chemical reducing agents can also be utilized. While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce the aromatic pyridine ring, it can be used for the reduction of other functional groups if present. acs.orgmasterorganicchemistry.com More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the pyridine ring, but the reaction conditions are harsher and may affect other functional groups. Transfer hydrogenation using reagents like ammonia (B1221849) borane (B79455) has also been shown to be effective for the reduction of pyridines. researchgate.net

Table 1: Oxidation and Reduction Reactions of this compound (Predicted)

| Reaction Type | Reagent(s) | Product(s) | Conditions |

| N-Oxidation | m-CPBA or H₂O₂/CH₃COOH | This compound N-oxide | Room temperature |

| Methyl Group Oxidation | KMnO₄ (controlled) | 2-Amino-5,6-dimethylpyridine-3-carboxylic acid | Varies |

| Catalytic Hydrogenation | H₂, Rh/C | 3,5,6-Trimethylpiperidin-2-amine | Elevated pressure and temperature |

| Transfer Hydrogenation | Ammonia borane, borane catalyst | 3,5,6-Trimethylpiperidin-2-amine | Elevated temperature |

Heterocyclic Ring Transformations Derived from this compound Precursors

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. The presence of the endocyclic ring nitrogen and the adjacent exocyclic amino group provides a reactive site for cyclization reactions.

Synthesis of Imidazo[1,2-a]pyridines:

One of the most common ring transformations involving 2-aminopyridines is the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold. rsc.orgsemanticscholar.org This is typically achieved through the reaction of the 2-aminopyridine (B139424) with α-haloketones in a process known as the Tschitschibabin reaction. nih.gov The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen by the α-haloketone, followed by an intramolecular cyclization and dehydration. The reaction of this compound with an α-haloketone, such as phenacyl bromide, would be expected to yield a substituted 5,6,7-trimethylimidazo[1,2-a]pyridine. researchgate.net Various catalysts, including copper salts, can promote this transformation under milder conditions. organic-chemistry.orgnih.gov

Synthesis of Triazolo[1,5-a]pyridines and Triazolo[4,3-a]pyridines:

Another important class of fused heterocycles derived from 2-aminopyridines are the triazolopyridines. The synthesis of rsc.orgacs.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines can be achieved by reacting the 2-aminopyridine with reagents that provide a two-carbon, one-nitrogen fragment, followed by cyclization. For example, reaction with N-(pyridin-2-yl)formamidoximes followed by cyclization with trifluoroacetic anhydride (B1165640) can yield this scaffold. organic-chemistry.org An alternative approach involves the copper-catalyzed reaction of 2-aminopyridines with nitriles. nih.gov

The isomeric rsc.orgacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine system can be synthesized from 2-hydrazinopyridines, which can be prepared from 2-halopyridines. The subsequent cyclization with various one-carbon synthons like isothiocyanates leads to the formation of the triazole ring. organic-chemistry.orgnih.gov While this requires prior modification of the 2-amino group, it represents a viable pathway to this class of compounds starting from a 2-aminopyridine derivative.

Table 2: Heterocyclic Ring Transformations of this compound (Predicted)

| Resulting Heterocycle | Reagent(s) | Product Structure | General Reaction Conditions |

| Imidazo[1,2-a]pyridine | α-Haloketone (e.g., phenacyl bromide) | 2-Phenyl-5,6,7-trimethylimidazo[1,2-a]pyridine | Reflux in a suitable solvent (e.g., ethanol) |

| rsc.orgacs.orgorganic-chemistry.orgTriazolo[1,5-a]pyridine | N-(Pyridin-2-yl)formamidoxime, then TFAA | Substituted 5,6,7-trimethyl- rsc.orgacs.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine | Mild conditions |

| rsc.orgacs.orgorganic-chemistry.orgTriazolo[1,5-a]pyridine | Nitrile (R-CN), Cu catalyst | 2-Substituted-5,6,7-trimethyl- rsc.orgacs.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine | Catalytic conditions, often with an oxidant |

Advanced Spectroscopic and Mechanistic Investigations of 3,5,6 Trimethylpyridin 2 Amine and Its Derivatives

In-situ Reaction Monitoring Techniques Applied to 3,5,6-Trimethylpyridin-2-amine Synthesis and Transformations

Real-time monitoring of chemical reactions provides invaluable data on kinetics, intermediates, and endpoint determination. In-situ spectroscopic techniques are particularly powerful for observing the transformations of molecules like this compound as they occur in the reaction vessel. xjtu.edu.cn

In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a potent tool for real-time investigation of molecular changes during chemical reactions. xjtu.edu.cn By inserting an attenuated total reflectance (ATR) probe into the reaction mixture, chemists can track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies.

For the synthesis of this compound, FT-IR can monitor the consumption of starting materials and the formation of the aminopyridine ring. Key vibrational modes, such as the N-H stretching of the amine group and the C=N/C=C stretching vibrations of the pyridine (B92270) ring, serve as spectroscopic handles. For instance, in a hypothetical synthesis, the disappearance of a nitrile (C≡N) or carbonyl (C=O) stretch from a precursor and the simultaneous appearance of bands corresponding to the aminopyridine product would signify reaction progress.

Table 1: Hypothetical FT-IR Vibrational Frequencies for Monitoring a Reaction

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Role in Monitoring |

|---|---|---|---|

| Amine (Product) | N-H Stretch | 3300-3500 | Indicates product formation |

| Pyridine Ring (Product) | C=C, C=N Stretch | 1550-1650 | Confirms ring formation |

This dynamic monitoring capability allows for precise control over reaction conditions, optimization of yield, and enhanced safety by avoiding the accumulation of unstable intermediates. xjtu.edu.cn

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when applied in-situ, offers detailed mechanistic insights by identifying transient intermediates and characterizing reaction pathways. ed.ac.uk For transformations involving this compound, ¹H and ¹³C NMR can track the changes in the chemical environment of each atom as the reaction proceeds.

Mechanistic studies of related amine reactions often use NMR to observe the formation of key intermediates. researchgate.netscispace.com For example, in an N-alkylation reaction of this compound, ¹H NMR could monitor the shift of the protons on the methyl groups and the pyridine ring as the electronic structure changes. The appearance and subsequent disappearance of signals corresponding to a proposed intermediate could provide direct evidence for a specific reaction mechanism. Advanced techniques like 2D NMR (e.g., EXSY for exchange spectroscopy) can further elucidate dynamic equilibria between species in solution. ed.ac.uk

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives and Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. While the specific crystal structure for this compound is not detailed in the provided sources, analysis of closely related aminopyridine derivatives provides a clear blueprint for the type of structural information that can be obtained. nih.govnih.gov

Studies on compounds like 6-methylpyridin-2-amine and 3,5-dichloro-6-methylpyridin-2-amine reveal detailed bond lengths, bond angles, and intermolecular interactions. nih.govnih.govresearchgate.net For instance, in the crystal structure of 6-methylpyridin-2-amine, molecules form centrosymmetric dimers through N—H···N hydrogen bonds. nih.govresearchgate.net This type of hydrogen bonding motif is a recurring feature in aminopyridine structures and would be expected in derivatives of this compound. These interactions govern the crystal packing and influence the material's physical properties.

Table 2: Representative Crystallographic Data for Related Aminopyridine Compounds

| Compound | Crystal System | Space Group | Key Intermolecular Interaction | Reference |

|---|---|---|---|---|

| 6-Methylpyridin-2-amine | Monoclinic | P2₁/c | N—H···N hydrogen bonds forming dimers | nih.govresearchgate.net |

| 3,5-Dichloro-6-methylpyridin-2-amine | Orthorhombic | P2₁2₁2₁ | N—H···N hydrogen bonds and N—H···Cl interactions | nih.gov |

Elucidation of Reaction Mechanisms through Kinetic and Isotopic Studies

Understanding the sequence of elementary steps that constitute a reaction mechanism is fundamental to controlling and optimizing chemical transformations. Kinetic studies and isotopic labeling are powerful tools for this purpose.

Kinetic studies involve measuring reaction rates under varying concentrations of reactants and catalysts to determine the reaction order and derive a rate law. This mathematical expression provides clues about the molecularity of the rate-determining step. For reactions of this compound, such as electrophilic substitution or condensation, kinetic analysis can distinguish between different proposed pathways. researchgate.net

Isotopic labeling involves replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹⁴N with ¹⁵N, or ¹H with ²H/D) and tracking its position in the products. nih.govnih.gov This technique can pinpoint which bonds are broken and formed during the reaction. For example, studying the reaction of an ¹⁵N-labeled this compound could confirm whether the exocyclic amine nitrogen is involved in a ring-closing reaction or acts merely as a spectator group. The measurement of kinetic isotope effects (KIEs), where the reaction rate changes upon isotopic substitution, can reveal which atoms are involved in the transition state of the rate-limiting step. mdpi.comuea.ac.uk

Advanced Spectroscopic Techniques for Investigating Molecular Interactions and Conformations

Beyond basic structure determination, advanced spectroscopic methods can probe the subtle details of molecular conformation and non-covalent interactions. The conformation of this compound, particularly the orientation of the amino group relative to the pyridine ring and its flanking methyl groups, can be investigated using techniques like Nuclear Overhauser Effect (NOE) spectroscopy.

Furthermore, the interactions of the amine and pyridine nitrogen atoms with solvent molecules or other reagents can be studied. For instance, vibrational spectroscopy (FT-IR/Raman) can reveal changes in hydrogen bonding environments. Recent studies have used spectroscopy to explore the non-covalent interactions between amines and molecules like CO₂, demonstrating how specific functional groups dictate binding preferences. dtu.dk Such techniques could be applied to understand how this compound interacts with substrates, solvents, or catalysts, providing insight into its behavior in solution and its role in supramolecular chemistry.

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published theoretical and computational studies focusing specifically on the chemical compound This compound . While extensive research exists for related pyridine derivatives, such as 2-aminopyridine (B139424) and other substituted aminopyridines, the specific isomer requested is not represented in the available computational chemistry literature.

Therefore, it is not possible to provide a scientifically accurate and verifiable article on the "Theoretical and Computational Studies of this compound" that would fulfill the requirements for the following sections:

Theoretical and Computational Studies of 3,5,6 Trimethylpyridin 2 Amine

Computational Modeling of Intermolecular Interactions and Hydrogen Bonding Networks

Without dedicated studies on 3,5,6-Trimethylpyridin-2-amine, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy. Should relevant computational research on this specific compound be published in the future, the generation of such an article would then become feasible.

Applications of 3,5,6 Trimethylpyridin 2 Amine and Its Derivatives in Non Biological Systems

As Ligands in Coordination Chemistry

The nitrogen atoms in the pyridine (B92270) ring and the amino group of 3,5,6-trimethylpyridin-2-amine provide excellent coordination sites for a wide range of metal ions. This ability to form stable metal complexes is the foundation of its use in coordination chemistry and catalysis. wikipedia.org Pyridine and its derivatives are classified as weak pi-acceptor ligands, and their coordination behavior can be tuned by the presence of substituents on the pyridine ring. wikipedia.org

Metal complexes featuring aminopyridine-type ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and time, can be controlled to yield complexes with specific geometries and coordination numbers. For instance, the synthesis of transition metal complexes with Schiff base ligands derived from primary amines often involves refluxing the ligand and a metal salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O) in ethanol (B145695) for several hours. mdpi.com

The resulting complexes are characterized using a variety of analytical techniques to determine their structure and properties. These methods include:

Elemental Analysis: To confirm the empirical formula of the complex. mdpi.com

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry. mdpi.com

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms and the coordination geometry around the metal center. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

The coordination mode of aminopyridine ligands can be highly versatile. For example, the related ligand 2,2'-dipyridylamine (B127440) can adopt nine different coordination modes, binding to one, two, or three metal centers and stabilizing a variety of molecular architectures. nsf.gov This versatility suggests that this compound could also form a diverse range of metal complexes, including mononuclear species, dimers, or coordination polymers. mdpi.com

Table 1: Examples of Synthesized Metal Complexes with Pyridine-Amine Type Ligands

| Ligand Type | Metal Ion(s) | General Formula of Complex | Coordination Geometry | Reference |

|---|---|---|---|---|

| Aniline-Derivative Schiff Base | Co(II), Ni(II), Cu(II), Zn(II) | [M L Cl (H₂O)ₓ]·yH₂O | Octahedral | mdpi.com |

| Tris(2-pyridylmethyl)amine (TPA) | Hg(II) | [Hg(TPA)X₂] (X=Cl, Br) | Distorted Trigonal Bipyramidal | researchgate.net |

| Phosphinopyridine | Ni(II) | [NiCl₂(P,N)] | Distorted Tetrahedral | researchgate.net |

| 2,2'-dipyridylamine | La, Ce, Nd, Sm, Gd, etc. | Ln₂(dpa)₆ | Distorted Square Antiprismatic | nsf.gov |

Metal complexes derived from pyridine-based ligands are widely explored for their catalytic activity in various organic transformations. rsc.org The electronic properties and steric hindrance provided by the ligand can be fine-tuned by altering the substituents on the pyridine ring, thereby influencing the catalytic performance of the metal center.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. Complexes of this compound and its derivatives can serve as catalysts for several reactions:

Oxidation Reactions: Dinuclear copper(II) complexes have been shown to catalyze the aerobic oxidation of catechols to the corresponding quinones. cnr.it Similarly, hybrid systems combining transition metal clathrochelates with phthalocyaninates have been tested as catalysts for the peroxidative oxidation of cyclohexane (B81311) to produce cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil). mdpi.com In one study, a hafnium-iron complex showed a synergistic effect, yielding up to 36.9% KA oil. mdpi.com

Oligomerization and Polymerization: Nickel complexes bearing phosphinopyridine ligands are effective precatalysts for the oligomerization of ethylene. researchgate.net The basicity of the nitrogen donor atom has been shown to have a beneficial effect on the catalytic activity. researchgate.net Iron-mediated atom-transfer radical polymerization of styrene (B11656) is another application for such complexes. researchgate.net

Coupling Reactions: Organotellurium ligands, when complexed with metals, show catalytic proficiency in essential organic reactions like Suzuki–Miyaura and Mizoroki–Heck couplings. rsc.org

Table 2: Catalytic Applications of Metal Complexes with Related Pyridine Ligands

| Reaction Type | Catalyst System | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Ethylene Oligomerization | Nickel(II) Phosphinopyridine Complex | Ethylene | α-olefins | Turnover frequencies up to 58,100 mol C₂H₄/(mol Ni·h) were achieved. | researchgate.net |

| Cyclohexane Oxidation | Hf-Fe Hybrid Complex | Cyclohexane | Cyclohexanol/Cyclohexanone | Synergistic effect between metals led to a 36.9% yield. | mdpi.com |

| Catechol Oxidation | Dinuclear Copper(II) Complex | 3,5-di-tert-butyl-catechol | 3,5-di-tert-butyl-o-benzoquinone | Complexes showed high stability and catalytic activity in methanol (B129727) at room temperature. | cnr.it |

Heterogeneous Catalysis: While less common for discrete molecular complexes, strategies exist to immobilize these catalysts on solid supports, transitioning them into heterogeneous systems. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

As Precursors in Materials Science

The functional groups on this compound make it a candidate for incorporation into larger material structures, such as polymers and functional organic materials.

Polymers containing amine groups are highly valued for their ability to be functionalized further. rsc.org Amines can act as initiation sites for polymerization or as reactive handles for crosslinking polymer chains. In the field of poly(2-oxazolines) (POx), a class of polymers with a wide range of applications, protected amine-functional initiators are used to create macromolecules with a primary amine group at one end (α-amine telechelic). rsc.orgmonash.edu A molecule like this compound, after suitable modification (e.g., protection of the amine and conversion to an initiator), could potentially be used in cationic ring-opening polymerization (CROP) to produce polymers with a terminal trimethylaminopyridine moiety. rsc.org

Substituted pyridines are building blocks for functional organic materials. The ability of molecules to self-assemble into ordered structures is critical for creating materials with specific properties. For example, research on 6-methylpyridin-2-amine, a structurally similar compound, has been pursued to study its intermolecular non-bonding interactions with the goal of generating chiral molecular co-crystals. nih.govresearchgate.net Such chiral crystals are highly important as starting materials for nonlinear optical (NLO) materials, which have applications in laser technology and telecommunications. nih.gov The specific substitution pattern on this compound could influence its crystal packing and lead to materials with desirable electronic or optical properties.

Role as Synthetic Intermediates for Complex Molecular Architectures

Beyond its direct use, this compound serves as a valuable intermediate in multi-step organic synthesis. Halogen-substituted π-depleted heteroaromatics, including pyridine derivatives, are important precursors for pharmacologically active compounds and for the synthesis of artificial receptors used in molecular recognition. nih.gov

The aminopyridine scaffold is a key component in the synthesis of more elaborate molecules. For instance, a related compound, N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, serves as a precursor for synthesizing a prosthetic group used to radiolabel peptides for positron emission tomography (PET) imaging. researchgate.net This highlights how the aminopyridine core can be elaborated through chemical reactions to build complex, functional molecular systems.

Applications in Analytical Chemistry (Excluding Human Diagnostics)

While direct analytical applications of this compound are not extensively documented, the foundational 2-aminopyridine (B139424) scaffold, of which it is a derivative, is a versatile and valuable component in the field of analytical chemistry. The strategic placement of a pyridine ring and an amino group provides key functionalities for molecular recognition and signaling. Derivatives built upon this framework are prominently used as chemosensors and labeling agents, particularly for the detection of metal ions and in chromatographic analysis.

The primary utility of these compounds in analytical chemistry stems from the electron-donating nitrogen atoms in both the pyridine ring and the amino group. These sites can act as effective ligands, forming coordination complexes with various analytes, especially metal cations. researchgate.net This interaction alters the electronic structure and photophysical properties of the molecule, resulting in a measurable signal, most commonly a change in fluorescence. researchgate.netmdpi.com This principle is the basis for their use as highly sensitive and selective fluorescent chemosensors. researchgate.net

Fluorescent Chemosensors for Metal Ion Detection

Derivatives of 2-aminopyridine are widely employed in the design of fluorescent sensors for the qualitative and quantitative analysis of metal ions in environmental and chemical samples. mdpi.com The binding of a target metal ion to the nitrogen-rich core of the sensor modulates its fluorescence emission through mechanisms such as photoinduced electron transfer (PET), internal charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). This results in a signal that can be "turn-off" (quenching) or "turn-on" (enhancement). researchgate.net

Research Findings:

Detection of Heavy Metal Ions: A fluorescent grating sensor based on a pyridine derivative has been shown to effectively identify and detect toxic heavy metal ions, including Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of these different metal ions to the sensor produces distinct fluorescent responses, enabling their identification in environmental water samples. mdpi.com The binding mechanism is attributed to the coordination of the metal ions with the nitrogen atoms of the pyridine moieties. mdpi.com

Selective Sensing of Iron (Fe³⁺) and Mercury (Hg²⁺): The compound 2-Amino-6-methyl-4-phenyl-nicotinonitrile, a 2-aminopyridine derivative, has been identified as a selective "switch-off" fluorescent chemosensor for Fe³⁺ and Hg²⁺ ions. researchgate.net Upon interaction with these ions, the fluorescence of the compound is quenched. Job's plot analysis confirmed a 1:1 binding stoichiometry between the sensor and the metal ions. Research confirmed that both the pyridine nitrogen and the exocyclic amino nitrogen are involved in the complexation, which is crucial for the sensing mechanism. researchgate.net

"Turn-On" Fluorescent Probes: Advanced analytical strategies have been developed using 2-aminopyridine derivatives. For instance, an azido-substituted aminopyridine was synthesized to act as a pre-fluorescent probe. nih.gov The azido (B1232118) group effectively quenches the molecule's fluorescence. However, upon undergoing a "click" reaction with an alkyne, the azido group is converted into a triazole ring, which eliminates the quenching effect. nih.gov This process leads to a significant enhancement in fluorescence intensity (a 14-fold increase), demonstrating a "turn-on" sensing mechanism. nih.gov

Fluorescent Labeling in Chromatography

Beyond in-situ sensing, 2-aminopyridine is utilized as a fluorometric label to enable the detection of otherwise non-fluorescent molecules in separation techniques like high-performance liquid chromatography (HPLC). In a process known as pyridylamination, the amino group of the label is covalently attached to the target molecule.

Research Findings:

Analysis of Polysaccharides: 2-aminopyridine has been successfully used as a fluorescent label for the analysis of dextran (B179266) sulfate (B86663) sodium (DSS), a sulfated polysaccharide, by size-exclusion HPLC. nih.gov The pyridylamination of DSS allows for its sensitive and selective detection. This method was applied to study the in vitro enzymatic degradation of the polysaccharide, where the appearance of smaller fluorescently-labeled fragments could be monitored over time. nih.gov

The following table summarizes the analytical applications of various 2-aminopyridine derivatives.

| Derivative Type | Target Analyte(s) | Analytical Technique | Key Research Finding | Reference |

|---|---|---|---|---|

| Generic Pyridine Derivative | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Fluorescence Spectroscopy | Produces distinct fluorescent responses for different toxic heavy metal ions, enabling their identification in water. | mdpi.com |

| 2-Amino-6-methyl-4-phenyl-nicotinonitrile | Fe³⁺, Hg²⁺ | Fluorescence Spectroscopy | Acts as a 'switch-off' sensor with high selectivity; fluorescence is quenched upon 1:1 complex formation with the ions. | researchgate.net |

| Azido-substituted aminopyridine | Alkynes | Fluorescence Spectroscopy | Functions as a 'turn-on' probe. Non-fluorescent initially, it becomes highly fluorescent (14x increase) after a click reaction with an alkyne. | nih.gov |

| 2-aminopyridine | Polysaccharides (e.g., Dextran Sulfate Sodium) | Size-Exclusion HPLC with Fluorescence Detection | Used as a fluorescent label (pyridylamination) to enable sensitive detection and quantification of polysaccharides. | nih.gov |

Future Research Directions and Emerging Trends for 3,5,6 Trimethylpyridin 2 Amine

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and sustainable methods for constructing substituted pyridines is a primary objective in modern organic chemistry. beilstein-journals.org While classical methods like the Chichibabin synthesis or Hantzsch dihydropyridine (B1217469) synthesis provide foundational routes, future research for 3,5,6-trimethylpyridin-2-amine is expected to focus on novel strategies that offer improved yields, atom economy, and milder reaction conditions. beilstein-journals.orgbeilstein-journals.org

Key areas for exploration include:

Catalytic C-H Activation: Direct functionalization of simpler pyridine (B92270) or alkane precursors through transition-metal-catalyzed C-H activation represents a highly atom-economical approach. Research could target the development of catalysts that can selectively introduce methyl and amino groups onto a pyridine core in a controlled manner.

Green Chemistry Approaches: Future syntheses will likely move towards the use of greener solvents (e.g., water, supercritical CO2), renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or ultrasonic irradiation). The development of one-pot, multi-component reactions that minimize waste and purification steps is a particularly attractive avenue. scielo.br

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and sustainability. Engineering enzymes to recognize and transform precursors into the target this compound is a long-term but highly promising research goal.

| Methodology | Potential Advantages | Research Focus |

| C-H Activation | High atom economy, reduced pre-functionalization | Development of selective catalysts |

| Green Solvents | Reduced environmental impact, improved safety | Optimization of reaction conditions in aqueous media or bio-solvents |

| One-Pot Reactions | Increased efficiency, less waste, time-saving | Design of cascade reaction sequences |

| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme screening and engineering |

Investigation of Uncharted Reactivity Patterns and Selectivity Control

The specific arrangement of the amino group and three methyl groups on the pyridine ring of this compound dictates its electronic and steric properties, suggesting a rich and underexplored reactivity profile. Future investigations will be crucial to map out these patterns and develop methods for precise chemical control.

The amino group at the C2 position strongly activates the pyridine ring, making it susceptible to electrophilic substitution. However, the steric hindrance from the adjacent methyl group at C6 and the meta-position methyl group at C5 will significantly influence regioselectivity. Future research should focus on:

Regioselective Functionalization: Systematically studying reactions such as halogenation, nitration, and acylation to understand the directing effects of the existing substituents. This knowledge is vital for using this compound as a building block for more complex molecules.

Metal-Catalyzed Cross-Coupling: Exploring the reactivity of halogenated derivatives of this compound in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. nih.gov The amino group can also act as a directing group or a ligand in such transformations.

Reactivity of Methyl Groups: Investigating methods for the selective oxidation or functionalization of the methyl groups to introduce aldehydes, carboxylic acids, or other functionalities, thereby expanding the synthetic utility of the core structure.

Integration into Multi-Component Reactions and Flow Chemistry

The efficiency and convergence of multi-component reactions (MCRs) make them powerful tools in modern synthetic chemistry. nih.govfrontiersin.org Similarly, flow chemistry offers advantages in terms of safety, scalability, and control over reaction parameters. mdpi.comnih.gov The integration of this compound into these advanced platforms is a significant area for future development.

Multi-Component Reactions: The primary amine functionality of this compound makes it an ideal candidate for a variety of MCRs, such as the Ugi and Passerini reactions. nih.gov Future research could explore its use in the synthesis of novel heterocyclic scaffolds and libraries of complex molecules for drug discovery and materials science. The pyridine nitrogen can also participate in cyclization reactions, leading to fused-ring systems with potential biological activity. nih.gov

| MCR Type | Potential Products | Research Goal |

| Ugi Reaction | α-Acylamino carboxamides | Synthesis of peptide mimics and complex scaffolds |

| Biginelli/Hantzsch Type | Dihydropyrimidinones/Dihydropyridines | Creation of biologically active heterocycles |

| Novel MCRs | Fused pyridopyrimidines, etc. | Discovery of new reactions and molecular diversity |

Flow Chemistry: The use of continuous flow systems can enable reactions that are difficult or hazardous to perform in traditional batch processes, such as those requiring high temperatures, pressures, or the use of unstable intermediates. nih.gov Future work could focus on developing continuous flow syntheses of this compound itself or using it as a reactant in a flow system for:

Improved Safety and Scalability: Safely performing high-energy reactions like nitration or diazotization.

Reaction Optimization: Rapidly screening reaction conditions (temperature, pressure, residence time) to maximize yield and selectivity.

Telescoped Synthesis: Combining multiple reaction steps into a single continuous process without isolating intermediates.

Development of Advanced Functional Materials with Tunable Properties

The unique electronic and structural features of this compound make it a promising building block for a new generation of advanced functional materials. The pyridine ring provides a rigid, aromatic core with coordinating ability, while the amino and methyl groups offer sites for further modification and influence intermolecular interactions.

Future research in this area should target:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the exocyclic amino group can act as ligands to coordinate with metal ions, forming coordination polymers or MOFs. By carefully selecting metal nodes and modifying the pyridine scaffold, materials with tailored porosity, catalytic activity, or sensing capabilities could be developed.

Organic Semiconductors: Pyridine-based molecules are known to have interesting electronic properties. Research could explore the synthesis of oligomers or polymers incorporating the this compound unit for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electronic properties could be tuned by modifying the substituents. researchgate.net

Supramolecular Assemblies: The N-H bonds of the amino group and the pyridine nitrogen are capable of forming strong hydrogen bonds, which can be used to direct the self-assembly of molecules into well-defined supramolecular structures like liquid crystals or organogels. researchgate.net The tunable nature of these non-covalent interactions could lead to materials with responsive properties.

Q & A

Q. Basic Research Focus

- NMR : 1H NMR (δ 2.1–2.4 ppm for methyl protons; δ 6.5–7.0 ppm for aromatic protons) and 13C NMR (δ 15–25 ppm for methyl carbons) confirm substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., C8H12N2: calculated 136.1000, observed 136.0995).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .

How can computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Advanced Research Focus

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations can map binding affinities. For example:

- Docking studies : Align the compound with active sites of cytochrome P450 isoforms to predict metabolic stability .

- Pharmacophore modeling : Identify key interactions (e.g., hydrogen bonds with catalytic residues) using PyMOL or Maestro .

How should researchers resolve contradictions in reported solubility or stability data for this compound?

Data Contradiction Analysis

Discrepancies may arise from solvent polarity, temperature, or impurities. To address this:

- Systematic replication : Repeat experiments under standardized conditions (e.g., USP buffer systems, 25°C).

- Heterogeneity analysis : Apply Higgins’ I² statistic to quantify variability across studies and identify outliers .

- Accelerated stability testing : Use thermal gravimetric analysis (TGA) to assess degradation kinetics under stress conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.